

Shancigusin C: A Technical Guide to its Discovery, Origin, and Biological Activity

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Compound of Interest

Compound Name: Yuehgesin C

Cat. No.: B15596405

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Abstract

This document provides a comprehensive technical overview of Shancigusin C, a dihydrostilbene natural product. It covers the initial discovery and natural sources of the compound, details its first total synthesis, and presents its known biological activities, with a focus on its cytotoxic effects against cancer cell lines. This guide includes structured data, detailed experimental protocols, and workflow visualizations to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and oncology.

Discovery and Origin

Shancigusin C is a structurally unique dihydrostilbene that was first isolated in 2009 from the tubers of the orchid *Pleione yunnanensis*.^[1] This plant has a history of use in traditional Chinese medicine. Subsequently, Shancigusin C was also isolated from another orchid species, *Himantoglossum hircinum*.^{[1][2]} As a member of the dihydrostilbene class, Shancigusin C is part of a group of compounds known for their diverse pharmacological properties.

Total Synthesis

The first total synthesis of Shancigusin C was accomplished with an overall yield of 6% over 11 steps, starting from citric acid.^{[1][2]} The key strategic element of this synthesis was the

construction of the central stilbene core via a Perkin reaction.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Total Synthesis of Shancigusin C

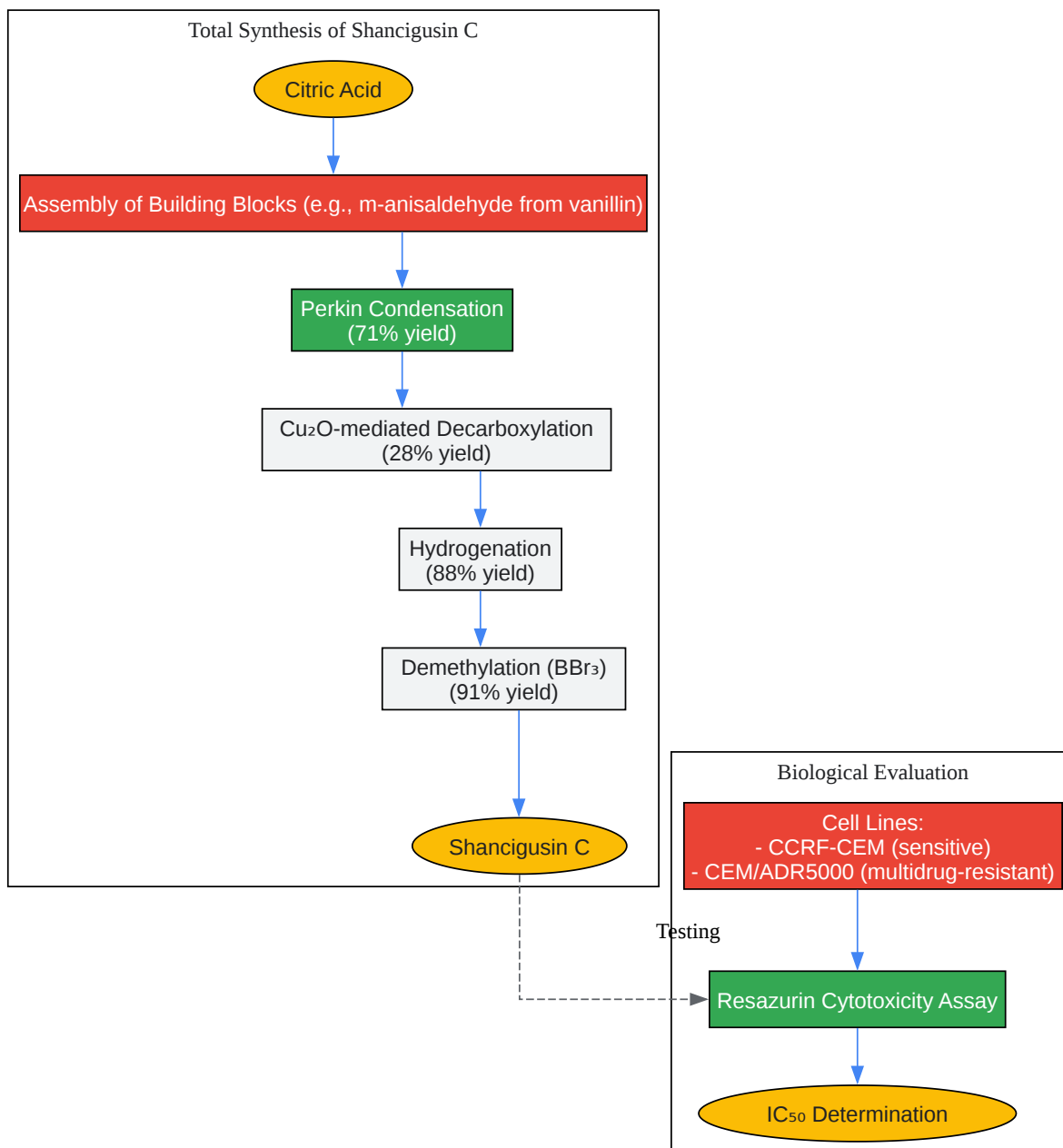
The synthesis involves the preparation of key building blocks, followed by a series of reactions to construct the final molecule.

A. Assembly of Requisite Building Blocks:

- The synthesis of m-anisaldehyde was achieved in two steps from vanillin, which was first converted to a triflate, followed by a reductive C-O bond cleavage.[\[1\]](#)

B. Completion of the Synthesis:

- Perkin Condensation: The aldehyde building block underwent a Perkin condensation to generate a trans-cinnamic acid derivative with a 71% yield.[\[1\]](#)
- Decarboxylation: A Cu₂O-mediated decarboxylation of the cinnamic acid derivative afforded a mixture of cis/trans stilbenes with a 28% yield.[\[1\]](#)
- Hydrogenation: The stilbene mixture was converted to the corresponding dihydrostilbene via hydrogenation under ambient pressure, achieving an 88% yield.[\[1\]](#)
- Demethylation: In the final step, the methyl ethers were cleaved using BBr₃ to yield Shancigusin C with a 91% yield.[\[1\]](#)[\[2\]](#)



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